molecular formula C13H28N2O2 B2391376 Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate CAS No. 2137739-58-1

Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate

Cat. No.: B2391376
CAS No.: 2137739-58-1
M. Wt: 244.379
InChI Key: DIELNHWOTDWBPN-UHFFFAOYSA-N
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Description

Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate is a chemical compound with the molecular formula C13H28N2O2 and a molecular weight of 244.38 g/mol . It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4,4-dimethyl-1-(methylamino)pentan-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]amine .

Scientific Research Applications

Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-aminobutyl)carbamate
  • Tert-butyl N-(3-aminopropyl)carbamate
  • Tert-butyl N-(2-aminoethyl)carbamate

Uniqueness

Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate is unique due to its specific structural features, such as the presence of the 4,4-dimethyl-1-(methylamino)pentan-3-yl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Biological Activity

Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C11H22N2O
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 2137739-58-1

The compound features a tert-butyl group attached to a carbamate moiety, which is known for its role in enhancing the solubility and bioavailability of pharmacologically active agents.

This compound interacts with various biological targets, primarily focusing on neurotransmitter systems. The presence of the methylamino group suggests potential interactions with adrenergic and cholinergic receptors.

Key Biological Activities

  • Neuroprotective Effects :
    • In vitro studies indicate that this compound may exhibit neuroprotective properties against amyloid-beta (Aβ) induced toxicity in astrocytes. It has been shown to enhance cell viability and reduce oxidative stress markers such as TNF-α and malondialdehyde (MDA) levels in treated cells .
  • Enzyme Inhibition :
    • Preliminary data suggest that the compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the central nervous system. AChE inhibition can lead to increased levels of acetylcholine, potentially improving cognitive functions .
  • Antioxidant Properties :
    • The compound has demonstrated moderate antioxidant activity, which contributes to its neuroprotective effects by mitigating oxidative stress associated with neurodegenerative diseases .

In Vitro Studies

Recent studies have assessed the efficacy of this compound in various cellular models:

Study FocusFindings
Astrocyte Cell Viability Increased cell viability in the presence of Aβ; 62.98% viability at 100 μM .
Oxidative Stress Markers Significant reduction in MDA levels compared to control groups .
AChE Inhibition IC50 value indicating effective inhibition; specific values pending further studies .

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential:

  • Scopolamine-Induced Models : In models mimicking Alzheimer's disease pathology, the compound showed some efficacy in reducing Aβ plaque formation but was less effective than established treatments like galantamine .

Case Studies

  • Neurodegenerative Disease Models :
    • In animal models treated with scopolamine, administration of this compound led to a decrease in Aβ deposition compared to untreated controls, although not as pronounced as traditional AChE inhibitors .
  • Oxidative Stress Response :
    • Studies highlighted that the compound's ability to modulate oxidative stress markers could provide insights into its potential use as a therapeutic agent for conditions characterized by oxidative damage .

Properties

IUPAC Name

tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O2/c1-12(2,3)10(8-9-14-7)15-11(16)17-13(4,5)6/h10,14H,8-9H2,1-7H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIELNHWOTDWBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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